Cas no 23422-38-0 ([1,1':3',1''-Terphenyl]-4,4''-diol,5'-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3,3'',5,5''-tetrakis(1,1-dimethylethyl)-2',4',6'-trimethyl-)

[1,1':3',1''-Terphenyl]-4,4''-diol,5'-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3,3'',5,5''-tetrakis(1,1-dimethylethyl)-2',4',6'-trimethyl- structure
23422-38-0 structure
Product Name:[1,1':3',1''-Terphenyl]-4,4''-diol,5'-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3,3'',5,5''-tetrakis(1,1-dimethylethyl)-2',4',6'-trimethyl-
N.o CAS:23422-38-0
MF:C51H72O3
MW:733.115595817566
CID:257146
PubChem ID:168110
Update Time:2025-04-19

[1,1':3',1''-Terphenyl]-4,4''-diol,5'-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3,3'',5,5''-tetrakis(1,1-dimethylethyl)-2',4',6'-trimethyl- Propriedades químicas e físicas

Nomes e Identificadores

    • [1,1':3',1''-Terphenyl]-4,4''-diol,5'-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3,3'',5,5''-tetrakis(1,1-dimethylethyl)-2'
    • [1,1':3',1''-Terphenyl]-4,4''-diol,5'-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3,3'',5,5''-tetrakis(1,1-dimethylethyl)-2',4',6'-trimethyl-
    • 3,3'',5,5''-Tetra-tert-butyl-5'-(3,5-di-tert-butyl-4-hydroxyphenyl)-2',4',6'-trimethyl(1,1':3',1''-terphenyl)-4,4'-diol
    • 4-[3,5-bis(3,5-ditert-butyl-4-hydroxy-phenyl)-2,4,6-trimethyl-phenyl]-2,6-ditert-butyl-phenol
    • DTXSID201160122
    • 23422-38-0
    • 3,3'',5,5''-Tetra-tert-butyl-5'-(3,5-di-tert-butyl-4-hydroxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diol
    • 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxyphenyl)benzene
    • SCHEMBL426948
    • EINECS 245-655-5
    • Inchi: 1S/C51H72O3/c1-28-40(31-22-34(46(4,5)6)43(52)35(23-31)47(7,8)9)29(2)42(33-26-38(50(16,17)18)45(54)39(27-33)51(19,20)21)30(3)41(28)32-24-36(48(10,11)12)44(53)37(25-32)49(13,14)15/h22-27,52-54H,1-21H3
    • Chave InChI: HDZSMFQGGFPQIM-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(=CC=1C(C)(C)C)C1C(C)=C(C2C=C(C(=C(C=2)C(C)(C)C)O)C(C)(C)C)C(C)=C(C2C=C(C(=C(C=2)C(C)(C)C)O)C(C)(C)C)C=1C)C(C)(C)C

Propriedades Computadas

  • Massa Exacta: 734.56412
  • Massa monoisotópica: 732.548
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 54
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 982
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 16.9
  • Superfície polar topológica: 60.7Ų

Propriedades Experimentais

  • Densidade: 1.004
  • Ponto de ebulição: 659.5°C at 760 mmHg
  • Ponto de Flash: 216.6°C
  • Índice de Refracção: 1.544
  • PSA: 60.69
Fornecedores recomendados
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.